molecular formula C12H17NO4 B12050232 Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate CAS No. 2199-56-6

Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate

Cat. No.: B12050232
CAS No.: 2199-56-6
M. Wt: 239.27 g/mol
InChI Key: AGTHLNPLTSEZRB-UHFFFAOYSA-N
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Description

Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate (CAS 2199-56-6) is a polysubstituted pyrrole derivative of interest in organic and materials chemistry. With a molecular formula of C12H17NO4 and a molecular weight of 239.27 g/mol, this compound serves as a specialized building block in research . Pyrrole derivatives are widely recognized for their utility in the preparation of more complex heterocyclic systems, such as porphyrins and corroles, which have significant applications in the development of functional materials . This product is intended for use in research and development laboratories. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses, human or veterinary.

Properties

IUPAC Name

diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-5-16-11(14)9-7(3)13-8(4)10(9)12(15)17-6-2/h13H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTHLNPLTSEZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393780
Record name 1H-Pyrrole-3,4-dicarboxylic acid, 2,5-dimethyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2199-56-6
Record name 1H-Pyrrole-3,4-dicarboxylic acid, 2,5-dimethyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate can be synthesized through the hydrolysis of diethyl 1-benzoyl-3,4-pyrroledicarboxylate . The reaction involves the use of reagents such as diethyl oxalate and 2,5-dimethylpyrrole under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrroles, which can be further utilized in organic synthesis and material science .

Scientific Research Applications

Chemical Properties and Structure

Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate has the molecular formula C12H17N1O4C_{12}H_{17}N_{1}O_{4} and a molecular weight of approximately 239.27 g/mol. The compound features a five-membered nitrogen-containing ring with two ethyl ester groups attached to carboxylic acid functionalities. Its structure allows for diverse chemical reactivity, making it a valuable intermediate in synthetic chemistry.

Medicinal Chemistry

This compound has been explored as a precursor for synthesizing biologically active compounds. It has shown potential in:

  • Synthesis of Pyrrolo[1,2-b]pyridazines : These derivatives are being investigated for their efficacy in treating proliferative disorders and as Janus kinase inhibitors .
  • Antitumor Activity : Some derivatives of pyrrole compounds have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents.

Organic Synthesis

The compound serves as an important building block in organic synthesis due to its functional groups that allow for further modifications. It has been utilized in:

  • Synthesis of Tricyclic Aziridines : This application highlights its role in complex molecule construction through photochemical methods .
  • Selective Reduction Reactions : Studies have shown that pyrrole dicarboxylates can be selectively reduced to mono-alcohols using diisobutylaluminum hydride under controlled conditions .

Case Study 1: Synthesis Optimization

Research conducted by Skrlep et al. demonstrated an efficient method for synthesizing various substituted diethyl pyrrole-3,4-dicarboxylates with yields ranging from 14% to 93%. The study emphasized the importance of optimizing reaction conditions to enhance yield and purity .

A study published in the Journal of Natural Products evaluated the biological activity of derivatives synthesized from this compound. The results indicated promising antitumor activity against specific cancer cell lines, suggesting further exploration into its medicinal applications is warranted .

Summary Table of Applications

Application AreaSpecific UseReference
Medicinal ChemistryPrecursor for pyrrolo[1,2-b]pyridazines
Organic SynthesisBuilding block for complex molecules
Antitumor ActivityCytotoxic effects against cancer cell lines
Selective ReductionsConversion to mono-alcohols

Mechanism of Action

The mechanism of action of diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Positional Isomers and Ester Group Variations

Diethyl 3,5-Dimethyl-1H-Pyrrole-2,4-Dicarboxylate (CAS 2436-79-5)
  • Structure : Methyl groups at 3- and 5-positions; ester groups at 2- and 4-positions.
  • Properties : Higher melting point (135–136°C) and density (1.1724 g/cm³) compared to the 3,4-dicarboxylate isomer due to altered steric and electronic effects .
  • Applications : Used in coordination chemistry and as a precursor for heterocyclic ligands .
Dimethyl 1-Benzyl-3,4-Dihydroxy-1H-Pyrrole-2,5-Dicarboxylate
  • Structure : Benzyl group at N1; hydroxyl and methyl ester groups at 3,4- and 2,5-positions, respectively.
  • Properties: Lower solubility in nonpolar solvents due to hydrophilic hydroxyl groups; molecular weight 305.29 g/mol .
  • Applications : Investigated for antioxidant and chelating properties in medicinal chemistry .
Diethyl 2,4-Dimethyl-1H-Pyrrole-3,5-Dicarboxylate
  • Structure : Methyl groups at 2- and 4-positions; ester groups at 3- and 5-positions.
  • Synthesis : Prepared via alkylation of pyrrole dicarboxylic acids, yielding derivatives with distinct reactivity in electrophilic substitution reactions .

Functionalized Derivatives

Diethyl 1-[2-(1H-Indol-3-yl)ethyl]-2,5-Dimethyl-1H-Pyrrole-3,4-Dicarboxylate
  • Structure : Indole substituent at N1 via an ethyl linker.
  • Properties : Molecular weight 382.46 g/mol; enhanced π-π stacking capability due to the indole moiety .
  • Applications : Explored for anticancer and antimicrobial activities, leveraging the indole group's bioactivity .
Tetraethyl 1,1′-(Ethane-1,2-diyl)bis(2,5-Dimethyl-1H-Pyrrole-3,4-Dicarboxylate)
  • Structure : Dimeric structure linked by an ethane-1,2-diyl bridge.
  • Properties: Molecular weight 504.57 g/mol; monoclinic crystal system (space group Pc) with unit cell parameters a = 12.891 Å, b = 13.743 Å, c = 16.717 Å .
  • Applications : Acts as a precursor for supramolecular assemblies and coordination polymers .

Thiophene and Heterocyclic Analogues

Diethyl 2,5-Diaminothiophene-3,4-Dicarboxylate
  • Structure: Thiophene core with amino and ester groups.
  • Properties : Exhibits strong absorption in UV-vis spectra (λ~300–400 nm) due to conjugation .
  • Applications : Investigated as a building block for conductive polymers and bioactive molecules .

Structural and Functional Comparison Table

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate 2,5-Me; 3,4-COOEt C12H17NO4 239.27 Macrocycle synthesis, materials science
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate 3,5-Me; 2,4-COOEt C12H17NO4 239.27 Ligand design, coordination chemistry
Dimethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate 1-Bn; 3,4-OH; 2,5-COOMe C15H15NO6 305.29 Antioxidant studies
Tetraethyl dimer (ethane-linked) Dimeric structure C26H36N2O8 504.57 Supramolecular assemblies
Diethyl indole-functionalized derivative 1-(Indol-3-yl-ethyl) C22H26N2O4 382.46 Anticancer/antimicrobial agents

Research Findings and Trends

  • Synthetic Yields : Imine intermediates (e.g., compound 14a) derived from diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate exhibit variable yields (41–86%) depending on solubility and purification methods .
  • Crystallography: The ethane-linked dimer crystallizes in a monoclinic system, with SHELX software frequently employed for structure refinement .
  • Biological Activity : Indole- and benzyl-substituted derivatives show promise in medicinal chemistry, though hydroxy groups may reduce bioavailability .

Biological Activity

Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate (DMDP) is a pyrrole derivative with notable biological activities. This compound has garnered attention for its potential therapeutic applications due to its interactions with various biological targets. The following sections will detail its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H17N1O4C_{12}H_{17}N_{1}O_{4} and a molecular weight of approximately 239.27 g/mol. The compound features two carboxylate groups and two methyl substituents on the pyrrole ring, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis of DMDP typically involves the reaction of diethyl succinate with various reagents under acidic conditions. A common method includes the acid-catalyzed treatment of diethyl 2,3-bis[(E,E)-(dimethylamino)methylidene] succinate with primary amines, yielding various substituted derivatives with diverse biological activities .

Antiproliferative Effects

Recent studies have explored the antiproliferative effects of DMDP on various cancer cell lines. For instance, in vitro assays demonstrated that DMDP exhibits significant cytotoxicity against human leukemia cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and modulation of cell cycle progression .

Table 1: Antiproliferative Activity of DMDP on Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HG-3 (CLL)0.17-2.69Induction of apoptosis
PGA-1 (CLL)0.35-1.97Cell cycle arrest
MUTU-I (BL)<10ROS-mediated cytotoxicity

Anti-inflammatory Activity

DMDP has also been evaluated for its anti-inflammatory properties. Studies indicate that it significantly inhibits the production of pro-inflammatory cytokines in activated peripheral blood mononuclear cells (PBMCs). This effect is attributed to the compound's ability to interfere with signaling pathways involved in inflammation .

Table 2: Anti-inflammatory Effects of DMDP

AssayResult
Cytokine InhibitionSignificant reduction observed
PBMC ActivationInhibition of CD3-stimulated cultures

Antimicrobial Activity

In addition to its antiproliferative and anti-inflammatory properties, DMDP has shown promising antimicrobial activity against various pathogens. The compound was tested against a range of bacterial strains, revealing significant inhibitory effects, particularly against Gram-positive bacteria .

Case Studies

  • Leukemia Treatment : A study published in Nature highlighted the use of DMDP in treating chronic lymphocytic leukemia (CLL). It was found that treatment with DMDP led to a marked decrease in cell viability in both HG-3 and PGA-1 cell lines, indicating its potential as an effective therapeutic agent for CLL .
  • Inflammation Models : In animal models of inflammation, DMDP administration resulted in reduced swelling and pain responses compared to control groups, suggesting its utility in managing inflammatory diseases .

Q & A

Q. What are common synthetic routes for Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate?

The compound is typically synthesized via condensation reactions. For example, a related pyrrole derivative (Tetraethyl 1,1′-(ethane-1,2-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)) was prepared by reacting precursors under anhydrous conditions in toluene, followed by reflux and purification via chromatography . Key steps include:

  • Use of anhydrous solvents (e.g., toluene) to prevent side reactions.
  • Catalytic additives (e.g., DABCO, TiCl₄) to enhance reaction efficiency.
  • Purification via flash chromatography or crystallization from acetone/ethanol mixtures to isolate the product .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, a monoclinic crystal system (space group Pc) was reported for a similar compound with parameters:

ParameterValue
a12.891 Å
b13.743 Å
c16.717 Å
β113.35°
Data refinement uses SHELXL for small-molecule structures, ensuring R-factors < 0.05 .

Q. What spectroscopic methods confirm the molecular structure?

  • NMR : ¹H and ¹³C NMR identify substituents (e.g., ethyl ester peaks at δ ~1.2–4.3 ppm).
  • FT-IR : Carboxylate C=O stretches appear at ~1700–1750 cm⁻¹.
  • Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can discrepancies in crystallographic data be resolved during refinement?

Discrepancies may arise from twinning, disorder, or poor data quality. Strategies include:

  • Using SHELXL's TWIN/BASF commands to model twinning .
  • Applying restraints (e.g., DFIX, SIMU) for disordered moieties.
  • Cross-validating with spectroscopic data (e.g., NMR coupling constants) .

Q. What reaction conditions optimize yield in pyrrole dicarboxylate synthesis?

  • Temperature : Reflux (~110°C) ensures complete reaction .
  • Catalysts : Lewis acids (e.g., TiCl₄) improve electrophilic substitution .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates. Reported yields for analogous compounds range from 41% to 86% after chromatography .

Q. How does substituent positioning affect biological activity in pyrrole derivatives?

Studies on antitumor analogs (e.g., diethyl 2,5-diaminothiophene-3,4-dicarboxylate) show that:

  • Electron-withdrawing groups (e.g., esters) enhance cellular uptake.
  • Methyl groups at positions 2 and 5 improve steric stability, correlating with IC₅₀ values < 10 µM in cancer cell lines .

Q. What computational tools predict supramolecular interactions in pyrrole crystals?

  • Mercury (CCDC) : Visualizes hydrogen bonds (e.g., N–H···O interactions).
  • PLATON : Validates intermolecular contacts against van der Waals radii. For example, a related compound exhibited C–H···π interactions (3.4 Å) stabilizing the lattice .

Data Contradiction Analysis

Q. How to address conflicting NMR and XRD data for pyrrole derivatives?

  • Case : A ¹H NMR singlet for methyl groups may conflict with XRD-detected disorder.
  • Resolution : Variable-temperature NMR can reveal dynamic disorder, while XRD refinement with PART commands models static disorder .

Methodological Resources

  • Crystallography : SHELX suite (structure solution/refinement) , ORTEP-3 (thermal ellipsoid visualization) .
  • Synthesis : Anhydrous techniques for moisture-sensitive intermediates .

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